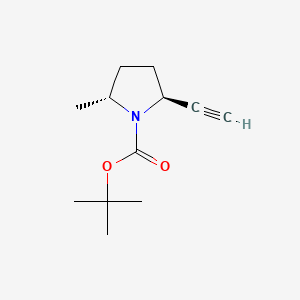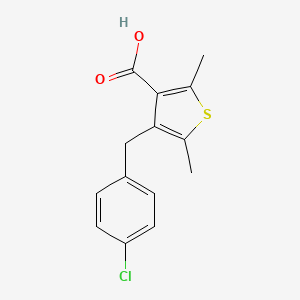
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid is an organic compound characterized by the presence of a thiophene ring substituted with a 4-chlorobenzyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid typically involves the following steps:
Formation of 4-Chlorobenzyl Chloride: This intermediate is prepared by the chlorination of 4-chlorotoluene.
Suzuki–Miyaura Coupling: The 4-chlorobenzyl chloride undergoes a Suzuki–Miyaura coupling reaction with a boronic acid derivative of 2,5-dimethylthiophene. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene.
Carboxylation: The resulting product is then carboxylated to introduce the carboxylic acid group, typically using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds and hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
4-Chlorobenzoic Acid: Similar in structure but lacks the thiophene ring.
4-Chlorobenzyl Alcohol: Contains a hydroxyl group instead of a carboxylic acid.
2,5-Dimethylthiophene: Lacks the chlorobenzyl group.
Uniqueness
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid is unique due to the combination of the chlorobenzyl group and the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C14H13ClO2S |
|---|---|
分子量 |
280.8 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl]-2,5-dimethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClO2S/c1-8-12(13(14(16)17)9(2)18-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17) |
InChIキー |
UHZBACARAXPTLY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(S1)C)C(=O)O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


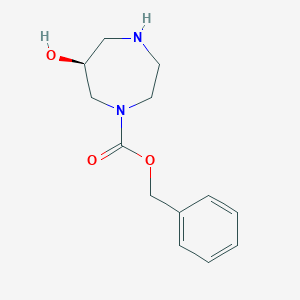

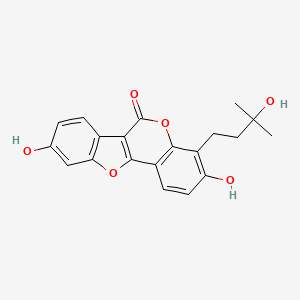
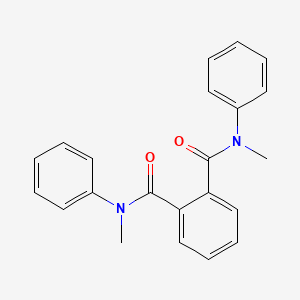
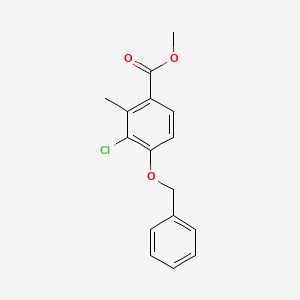
![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)
![(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide](/img/structure/B14020957.png)
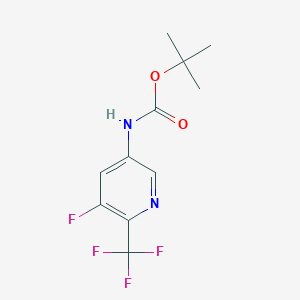

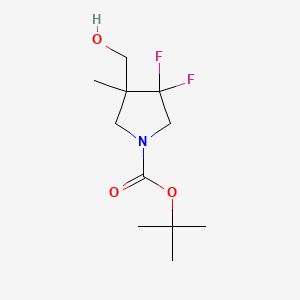
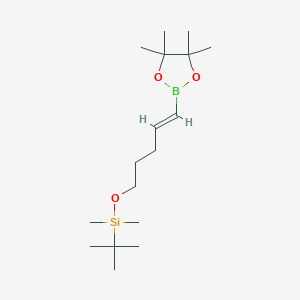
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)

